4-(3-Chlorophenyl)oxazolidine-2,5-dione
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Overview
Description
4-(3-Chlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound that belongs to the oxazolidinedione class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a chlorophenyl group attached to the fourth position. Oxazolidinediones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters, followed by a base-catalyzed cyclization reaction. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, which leads to the formation of oxazolidine-2,5-diones under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolidinediones.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(3-Chlorophenyl)oxazolidine-2,5-dione can be compared with other oxazolidinedione derivatives, such as:
3-(4-Chlorophenyl)-1,3-oxazolidine-2,4-dione: This compound has similar structural features but differs in the position of the chlorophenyl group.
5-(Substituted alkylidene)-1,3-oxazolidine-2,4-dione: These derivatives exhibit different biological activities and chemical properties due to variations in the substituent groups.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6ClNO3/c10-6-3-1-2-5(4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |
InChI Key |
PRUDSSXONAMWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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